(2-Naphthylmethyl)hydrazine dihydrochloride chemical properties
(2-Naphthylmethyl)hydrazine dihydrochloride chemical properties
An In-depth Technical Guide to (2-Naphthylmethyl)hydrazine Dihydrochloride
Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, characterization, and potential applications of (2-Naphthylmethyl)hydrazine Dihydrochloride. As this compound is not extensively documented in current scientific literature or commercial catalogs, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a predictive but scientifically grounded resource for researchers, chemists, and professionals in drug development. The guide outlines plausible synthetic routes, detailed protocols for analytical characterization, discusses expected reactivity, and provides essential safety and handling information based on related hydrazine derivatives.
Introduction and Molecular Overview
(2-Naphthylmethyl)hydrazine is an organic compound characterized by a naphthalene moiety linked to a hydrazine functional group via a methylene bridge. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it more amenable to handling and use in biological and chemical applications. Hydrazine derivatives are a cornerstone in medicinal chemistry and organic synthesis, known for their roles as reactive intermediates, building blocks for heterocyclic systems, and pharmacophores in various therapeutic agents.[1][2]
The structure combines the steric bulk and aromaticity of the naphthalene ring with the high nucleophilicity and reactivity of the hydrazine group.[3] This unique combination suggests potential utility in areas such as monoamine oxidase (MAO) inhibition, derivatization of carbonyl-containing compounds, and as a precursor for novel pharmaceutical agents.[4]
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Chemical Formula | C₁₁H₁₄Cl₂N₂ | From structural name |
| Molecular Weight | 257.15 g/mol | Calculation from formula |
| Appearance | White to off-white crystalline solid | Analogy with similar hydrazine salts[5] |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents like ether, hexanes. | Typical for dihydrochloride salts of organic bases |
| Stability | Stable under normal conditions as a salt. The free base may be susceptible to air oxidation. | General knowledge of hydrazine salts |
Proposed Synthesis and Mechanistic Considerations
The synthesis of (2-Naphthylmethyl)hydrazine dihydrochloride can be logically approached via nucleophilic substitution, a common method for alkylating hydrazines.[6] The most direct pathway involves the reaction of a 2-naphthylmethyl halide with an excess of hydrazine, followed by acidification.
Proposed Synthetic Pathway
A plausible and efficient synthesis starts from commercially available 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene and hydrazine hydrate.
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Excess Hydrazine: Using a large excess of hydrazine hydrate is critical to minimize the formation of the symmetrically disubstituted byproduct, 1,2-bis(2-naphthylmethyl)hydrazine. The high concentration of the simple nucleophile favors the mono-alkylation product.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves both the alkyl halide and hydrazine hydrate and is appropriate for reflux conditions.
-
Salt Formation: The final product is precipitated as the dihydrochloride salt by introducing ethereal or isopropanolic HCl. This method typically yields a clean, crystalline solid that is easier to handle, purify, and store than the often-oily and less stable free base.
Reactivity Profile and Synthetic Utility
The primary reactive center of (2-Naphthylmethyl)hydrazine is the hydrazine moiety. Its chemistry is analogous to other monosubstituted hydrazines.
Formation of Hydrazones
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[2] This reaction is highly reliable and often used for the derivatization and characterization of carbonyl compounds.
Caption: Reaction scheme for hydrazone formation.
This reactivity is fundamental in drug development for creating covalent inhibitors or for linking molecules together.
Reducing Properties
Similar to hydrazine itself, its derivatives can act as reducing agents. The N-N bond can be cleaved under various conditions. This property is exploited in reactions like the Wolff-Kishner reduction, although tosylhydrazones are more commonly used intermediates for this purpose.
Nucleophilicity and Further Substitution
The terminal -NH₂ group remains nucleophilic and can undergo further reactions such as acylation with acid chlorides or anhydrides to form hydrazides, or reaction with isocyanates to form semicarbazide derivatives. These reactions expand the synthetic utility of the core molecule, allowing for the construction of more complex structures.
Analytical Characterization Protocols
As a novel compound, rigorous characterization is required to confirm its identity and purity. The following protocols represent a self-validating system for its analysis.
Workflow for Synthesis and Characterization
Caption: Logical workflow for synthesis and validation.
Detailed Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dihydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Analysis:
-
Aromatic Protons: Expect complex multiplets in the range of δ 7.5-8.2 ppm, integrating to 7 protons, corresponding to the naphthyl ring system.
-
Methylene Protons (-CH₂-): Expect a key singlet at approximately δ 4.5-5.0 ppm, integrating to 2 protons. The downfield shift is due to the adjacent aromatic ring and the protonated nitrogen.
-
Hydrazine Protons (-NH-NH₂): Expect broad signals that may exchange with water in the solvent. In DMSO-d₆, these could appear as broad singlets at δ > 9.0 ppm.
-
-
¹³C NMR Analysis:
-
Aromatic Carbons: Expect multiple signals between δ 125-135 ppm.
-
Methylene Carbon (-CH₂-): Expect a signal around δ 50-60 ppm.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Instrumentation & Conditions (based on hydralazine HCl methods[7]):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 280 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
-
-
Expected Result: A single major peak corresponding to the product, with purity calculated by area percentage.
Protocol 3: Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile.
-
Expected Result: The analysis should detect the molecular ion of the free base (C₁₁H₁₂N₂). The expected [M+H]⁺ peak would be at m/z 185.11.
Safety, Handling, and Toxicology
No specific toxicological data exists for (2-Naphthylmethyl)hydrazine dihydrochloride. Therefore, precautions must be based on the known hazards of the hydrazine class of compounds.
-
Toxicity: Hydrazine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin. They can be corrosive and may cause severe irritation or burns.
-
Carcinogenicity: Many hydrazine compounds are considered potential or known carcinogens.
-
Sensitization: May cause an allergic skin reaction.
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid creating dust. Do not ingest, inhale, or allow contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion and Future Outlook
(2-Naphthylmethyl)hydrazine dihydrochloride is a structurally interesting molecule that, while not well-documented, holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its properties can be reasonably predicted from its constituent functional groups. The synthetic and analytical protocols outlined in this guide provide a robust framework for any researcher aiming to synthesize, characterize, and utilize this compound. Further research is warranted to explore its biological activities, particularly as an enzyme inhibitor or as a scaffold for novel heterocyclic compounds.
References
- Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). A One-Pot Synthesis of Pyrazoles from Primary Amines. Organic Letters, 7(5), 713–716.
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Formation and use of a nitrogen dianion for selective hydrazine alkylation provides a fast and easy access to substituted hydrazines. Organic Letters, 9(6), 1097-1099.
- Madbhavi, A. (2024).
- Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558.
- Mayr, H., & Ofial, A. R. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. The Journal of Organic Chemistry, 77(18), 8141-8151.
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Retrieved from [Link]
- Patents.google.com. (n.d.). Process for preparing 2-naphthylhydrazine in one step.
- Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
Sources
- 1. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. psvmkendra.com [psvmkendra.com]
- 3. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 2243-57-4: 2-Naphthylhydrazine | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 7. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]
